1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one
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Description
1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one is a useful research compound. Its molecular formula is C21H22FN3O2S2 and its molecular weight is 431.54. The purity is usually 95%.
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Scientific Research Applications
Dual Action Antidepressants
Research has indicated that derivatives similar to the compound , such as 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives, exhibit dual activity at 5-HT1A serotonin receptors and serotonin transporters. These compounds have been studied for their potential as new classes of antidepressant drugs. The specific derivatives demonstrated high nanomolar affinity for both the receptor and transporter, suggesting their potential efficacy as antidepressants with a dual mechanism of action (Martínez et al., 2001).
Antipsychotic Agents
A series of conformationally restricted butyrophenones bearing similar structural motifs were prepared and evaluated as potential antipsychotic agents. These compounds showed affinity for dopamine (D1, D2, D4) and serotonin (5-HT2A, 5-HT2B, 5-HT2C) receptors. The study suggested that certain derivatives could be effective as neuroleptic drugs, indicating a potential application in treating psychiatric disorders (Raviña et al., 2000).
Antimicrobial and Antiurease Activities
Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various nuclei were synthesized and evaluated for their antimicrobial, antilipase, and antiurease activities. Some compounds in this class demonstrated good to moderate antimicrobial activity against tested microorganisms, and specific compounds exhibited antiurease and antilipase activities (Başoğlu et al., 2013).
Molecular Structure and Intermolecular Interactions
Studies on closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, which share structural similarities with the target compound, have shown that despite similar molecular structures, these compounds exhibit different intermolecular interactions. This research provides insights into how subtle changes in molecular structure can affect the physical properties and potentially the pharmacokinetics of such compounds (Mahesha et al., 2019).
Properties
IUPAC Name |
1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methoxyphenyl)sulfanylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2S2/c1-27-16-3-5-17(6-4-16)28-13-8-20(26)24-9-11-25(12-10-24)21-23-18-7-2-15(22)14-19(18)29-21/h2-7,14H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTWGJIXQOBOCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.